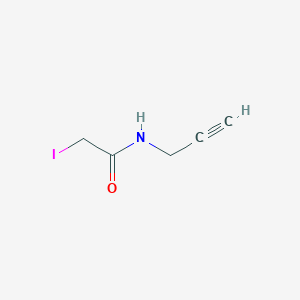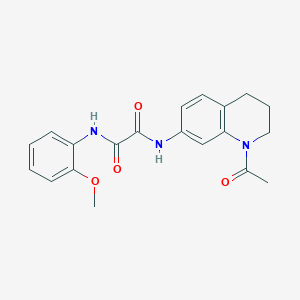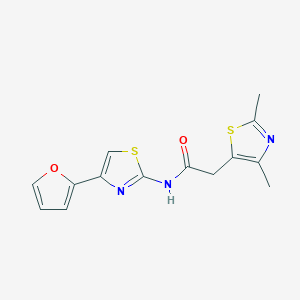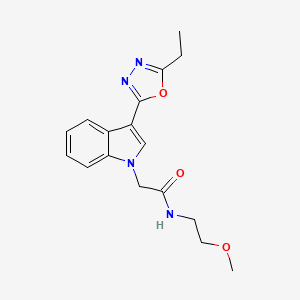![molecular formula C25H20FN3O2 B2939194 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-46-7](/img/structure/B2939194.png)
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” appears to be a complex organic molecule. It contains several functional groups, including a pyrazoloquinoline core, a dimethoxyphenyl group, and a fluorophenyl group. These groups could potentially confer interesting chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by the addition of the dimethoxyphenyl and fluorophenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazoloquinoline core is a fused ring system that contains nitrogen atoms, which can participate in various types of chemical reactions. The dimethoxyphenyl and fluorophenyl groups are aromatic rings with different substituents, which can also affect the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The presence of the aromatic rings and the nitrogen atoms in the pyrazoloquinoline core suggest that it might undergo reactions typical of these types of structures, such as electrophilic aromatic substitution or nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be affected by the presence of the polar dimethoxyphenyl and fluorophenyl groups, while its melting and boiling points would depend on the overall size and shape of the molecule.科学的研究の応用
Neuroprotective Potential
Specific Scientific Field
Neuroscience and neurodegenerative diseases.
Summary
The compound shows promise as a neuroprotective agent. It enhances neuronal survival, reduces oxidative stress, and modulates neurotransmitter systems.
Experimental Procedures
Results
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
3-(3,4-Dimethoxyphenyl)propionic acid, Thermo Scientific Chemicals 3,4-Dimethoxyphenylacetonitrile, Thermo Scientific Chemicals 3,4-Dimethoxyphenylacetic acid, Thermo Scientific Chemicals
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and exploring its potential uses in various fields such as medicine or materials science.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be needed.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXIREMSGPXVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2939112.png)
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)
![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)
![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2939129.png)
![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)
![5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2939133.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)